3-Bromo-2-iodo-5-methylthiophene
Overview
Description
3-Bromo-2-iodo-5-methylthiophene is a halogenated thiophene . It is a compound with the molecular formula C5H4BrIS .
Synthesis Analysis
A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . Another synthesis method involved the Kumada catalyst-transfer polycondensation, starting from 2-bromo-5-iodo-3-[(S)-(2-methylbutyloxy)methylbutyl]thiophene .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-iodo-5-methylthiophene is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 302.96 .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-iodo-5-methylthiophene include a molecular weight of 302.96 . More detailed properties like melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Organic Material Synthesis
3-Bromo-2-iodo-5-methylthiophene and its derivatives are used in the synthesis of organic electronic materials. For instance, selective direct arylation of 3-bromo-2-methylthiophene has been demonstrated with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes. Such compounds are crucial for developing functional organic electronic materials due to their selective reactivity and structural properties (Vamvounis & Gendron, 2013).
Structural and Characterization Studies
Studies on 3,4,5-Triiodo-2-Methylthiophene, a related compound, provide insight into the structural and characterization aspects of halogenated thiophenes. X-ray crystallography and NMR techniques are employed to understand their complex molecular structures, which are significant for various chemical synthesis and applications (Patel et al., 2019).
Photochemical Synthesis
3-Bromo-2-iodo-5-methylthiophene derivatives play a role in photochemical synthesis. For example, photochemical reactions involving halogenothiophenes, such as 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, have been studied for producing phenyl derivatives. These reactions are essential for understanding the photochemical behavior of halogen-containing organic compounds (Antonioletti et al., 1986).
Chemical Reactions and Metalation
3-Bromo-2-iodo-5-methylthiophene is also significant in studies involving chemical reactions and metalation processes. For example, the synthesis of 5-methyl-2-thienylcalcium iodide showcases the complexities of reactions involving calcium-halogen exchange and the formation of heavy Grignard reagents (Koch et al., 2018).
Polymer Synthesis
In the field of polymer science, halogenated thiophenes like 3-Bromo-2-iodo-5-methylthiophene are used in the synthesis of specialized polymers. Research into poly(dimethyl-tetrathiophene), an intermediate between poly(thiophene) and poly(3-methylthiophene), explores new types of substituted polythiophenes with unique structural features (Fell et al., 1993).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The future directions of thiophene research could involve designing novel strategies to reach more efficient materials for electronic applications .
properties
IUPAC Name |
3-bromo-2-iodo-5-methylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIS/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHOQJNNBCJWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524264 | |
Record name | 3-Bromo-2-iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-5-methylthiophene | |
CAS RN |
89556-08-1 | |
Record name | 3-Bromo-2-iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.